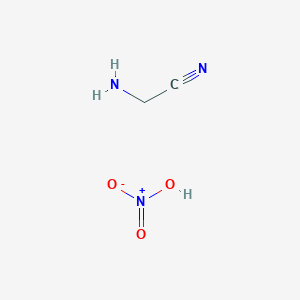
(3R)-6-Oxo-3-(propan-2-yl)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-6-Oxo-3-(propan-2-yl)heptanoic acid is an organic compound with a complex structure that includes a ketone group, an isopropyl group, and a carboxylic acid group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6-Oxo-3-(propan-2-yl)heptanoic acid typically involves multi-step organic reactions. One common method is the aldol condensation of an appropriate aldehyde with a ketone, followed by oxidation and hydrolysis steps. The reaction conditions often require the use of strong bases like sodium hydroxide and oxidizing agents such as potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to increase yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions, while continuous flow reactors may be employed to optimize reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-6-Oxo-3-(propan-2-yl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Esterification: Sulfuric acid (H₂SO₄) as a catalyst with an alcohol.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of (3R)-6-hydroxy-3-(propan-2-yl)heptanoic acid.
Esterification: Formation of esters such as methyl (3R)-6-oxo-3-(propan-2-yl)heptanoate.
Aplicaciones Científicas De Investigación
(3R)-6-Oxo-3-(propan-2-yl)heptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mecanismo De Acción
The mechanism by which (3R)-6-Oxo-3-(propan-2-yl)heptanoic acid exerts its effects involves interactions with specific enzymes and receptors. The ketone group can act as an electrophile, participating in nucleophilic addition reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (3R)-6-Oxo-3-(methyl)heptanoic acid
- (3R)-6-Oxo-3-(ethyl)heptanoic acid
- (3R)-6-Oxo-3-(butyl)heptanoic acid
Uniqueness
(3R)-6-Oxo-3-(propan-2-yl)heptanoic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
80845-81-4 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
(3R)-6-oxo-3-propan-2-ylheptanoic acid |
InChI |
InChI=1S/C10H18O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h7,9H,4-6H2,1-3H3,(H,12,13)/t9-/m1/s1 |
Clave InChI |
ZLKOMEDABHKFAC-SECBINFHSA-N |
SMILES isomérico |
CC(C)[C@H](CCC(=O)C)CC(=O)O |
SMILES canónico |
CC(C)C(CCC(=O)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)



![Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-](/img/structure/B14420939.png)
![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)




![3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid](/img/structure/B14420985.png)


